4-溴-2-异丙氧基苯酚

描述

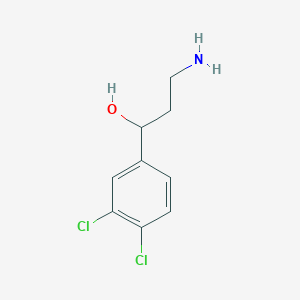

“4-Bromo-2-isopropoxyphenol” is a chemical compound with the molecular formula C9H11BrO2 . It is also known as triclosan, an antimicrobial agent.

Synthesis Analysis

The synthesis of compounds related to “4-Bromo-2-isopropoxyphenol” involves various methods. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction starting from thiophene . The synthesis of profenofos, an organophosphate insecticide, involves reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-isopropoxyphenol” can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 231.09 g/mol. The structure of related compounds, such as 4-bromo-2-isopropylphenol, has been established using spectroscopic techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-isopropoxyphenol” include a molecular weight of 231.09 g/mol. The compound is also known as triclosan, an antimicrobial agent.

科学研究应用

抗氧化性能

溴酚类化合物,包括与4-溴-2-异丙氧基苯酚在结构上相关的化合物,已被研究其抗氧化能力。例如,从红藻 Vertebrata lanosa 中分离出的溴酚类化合物表现出显著的抗氧化活性,通过各种测定方法如氧自由基吸收能力(ORAC)、细胞抗氧化活性(CAA)和细胞脂质过氧化抗氧化活性(CLPAA)进行了证明。这些发现表明溴酚类化合物可能在保护细胞免受氧化损伤方面具有潜在应用(Olsen et al., 2013)。

抗癌活性

研究还探讨了新型溴酚类衍生物的抗癌性能。例如,一项针对含有吲哚啉-2-酮基团的新型溴酚类衍生物 BOS-102 的研究显示,其对人类肺癌细胞系表现出有希望的抗癌活性。研究发现,它通过涉及 ROS 介导的 PI3K/Akt 和 MAPK 信号通路的机制,在人类 A549 肺癌细胞中诱导细胞周期停滞和凋亡,表明了抗癌药物开发的潜在途径(Guo et al., 2018)。

光谱和结构分析

溴酚类化合物已成为光谱和结构分析的研究对象,以更好地了解它们的化学性质。一项研究聚焦于化合物(E)-4-溴-2-[(4-溴苯亚胺)甲基]-6-乙氧基苯酚,利用光谱技术和密度泛函理论(DFT)来表征其结构,并研究其化学活性、亲电性和非线性光学(NLO)应用潜力。这样的详细分析有助于更广泛地了解溴酚类化合物的化学行为和潜在的工业应用(Demircioğlu 等,2019)。

环境化学

在环境化学领域,溴酚类化合物已被研究其在水处理过程中的降解机制和副产物的形成。通过 UV/过硫酸盐氧化 2,4-溴酚等溴酚类化合物的动力学以及随后形成的溴酸盐和溴化聚合物产品,以了解它们在环境中的命运和影响。这些研究对评估溴酚类化合物在水生环境中的风险以及开发更安全的水处理方法至关重要(Luo et al., 2019)。

安全和危害

作用机制

Target of Action

It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.

Mode of Action

For instance, Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Biochemical Pathways

Based on its structural similarity to profenofos, it may affect the cholinergic system by inhibiting the acetylcholinesterase enzyme . This inhibition could disrupt the normal function of the nervous system, leading to a variety of neurological effects.

Result of Action

Based on the known effects of similar compounds, it may lead to continuous stimulation of neurons due to the accumulation of acetylcholine in the synaptic cleft . This could result in a variety of neurological effects, including tremors, convulsions, and potentially respiratory failure .

属性

IUPAC Name |

4-bromo-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYQPKNGGAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropoxyphenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

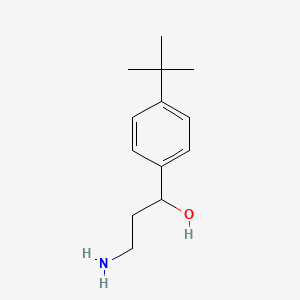

![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)

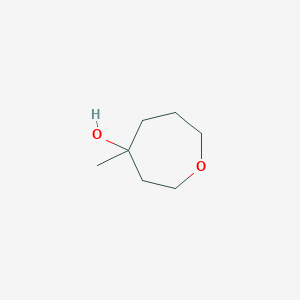

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)

![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)